CID 71427826

Description

CID 71427826, identified as compound 4 in recent research, is a structurally complex fungal metabolite belonging to the chaetogobosin family. Its molecular formula was determined as C₃₁H₃₄N₂O₈ based on HRESIMS data (observed m/z 611.2246 [M + H]⁺) . Key structural features include:

- A bicyclic core with an epoxide group at C-5 and C-6, distinguishing it from non-epoxidized analogs like chaetogobosin Vb (compound 3).

- Absolute configurations of (5R, 6S), confirmed by experimental and calculated electronic circular dichroism (ECD) spectra (Figure 3) .

- NMR spectral data (¹H and ¹³C) show characteristic signals for the epoxide (C-5: δC 63.0; C-6: δC 65.1) and correlations via HMBC (e.g., Me-12 to C-5/C-6) and NOESY (Me-11 to H-3/Me-12) .

This compound is hypothesized to arise from the epoxidation of chaetogobosin Vb, retaining most stereochemical features except at C-5 and C-6 .

Properties

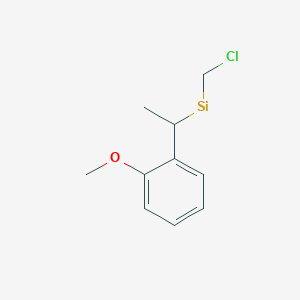

CAS No. |

918131-72-3 |

|---|---|

Molecular Formula |

C10H13ClOSi |

Molecular Weight |

212.75 g/mol |

InChI |

InChI=1S/C10H13ClOSi/c1-8(13-7-11)9-5-3-4-6-10(9)12-2/h3-6,8H,7H2,1-2H3 |

InChI Key |

NDBPJMDJVOZJNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1OC)[Si]CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71427826 involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Common methods include:

Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.

Catalytic Reactions: Catalysts are often used to enhance the reaction rate and selectivity.

Temperature and Pressure Control: Precise control of temperature and pressure is crucial to ensure the desired reaction pathway and to minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

Bulk Reactors: Large-scale reactors are used to handle significant quantities of reactants.

Continuous Flow Systems: These systems allow for the continuous production of the compound, improving efficiency and consistency.

Purification Techniques: Advanced purification techniques such as chromatography and crystallization are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

CID 71427826 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.

Reduction: Reduction reactions involve the gain of electrons, often using reducing agents like hydrogen or metal hydrides.

Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Catalysts: Transition metal catalysts such as palladium and platinum are often employed to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

CID 71427826 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

Industry: this compound is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which CID 71427826 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

Signal Transduction: this compound can influence signal transduction pathways, altering cellular functions and responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

CID 71427826 exhibits distinct structural and spectroscopic differences compared to related chaetogobosins and marine-derived briaviolides. Below is a detailed analysis:

Table 1: Structural and Spectral Comparison of this compound and Analogues

| Compound | Molecular Formula | Key Modifications | NMR Shifts (δC, Key Positions) | Biological/Functional Implications |

|---|---|---|---|---|

| This compound | C₃₁H₃₄N₂O₈ | Epoxide (C-5, C-6) | C-5: 63.0; C-6: 65.1 | Enhanced stability vs. non-epoxidized forms |

| Chaetogobosin Vb (3) | C₃₁H₃₂N₂O₇ | Double bond (C-5, C-6) | C-5: ~120; C-6: ~130 (inferred) | Higher reactivity due to unsaturated bond |

| Compound 5 | C₃₁H₃₄N₂O₈ | Nitro group (C-1'), Carbonyl (C-3') | C-3': 200.3 | Potential bioactivity modulation |

| Briaviolide F (6) | C₂₈H₃₉O₁₀Cl | 2β-hydroxyl, 12α-hexanoyl | C-2: 74.0; C-9: 68.7 | Marine-derived; ester-linked bioactivity |

Key Findings:

Epoxide vs. Double Bond (this compound vs. Chaetogobosin Vb): The epoxide in this compound replaces the C-5/C-6 double bond in chaetogobosin Vb, confirmed by the absence of olefinic carbons (~δC 120–130) and HMBC/NOESY correlations . This modification likely enhances chemical stability and alters intermolecular interactions.

Marine Briaviolides (): Briaviolide F (C₂₈H₃₉O₁₀Cl) and G exhibit ester substituents (e.g., hexanoyl at C-12) and α/β-oriented hydroxyl groups, contrasting with the chaetogobosins' epoxide/nitro modifications. Their bioactivity may relate to marine adaptation mechanisms .

Table 2: Spectroscopic Techniques for Structural Elucidation

| Method | Role in Characterization | Example for this compound |

|---|---|---|

| HRESIMS | Determines molecular formula and unsaturation degree | m/z 611.2246 [M + H]⁺ for C₃₁H₃₄N₂O₈ |

| ECD | Assigns absolute configuration | Matched (5R,6S) via experimental/calculated spectra |

| NOESY | Resolves stereochemistry | Correlations between Me-11, H-3, and Me-12 |

Research Implications and Limitations

- Structural-Activity Relationships (SAR): Epoxidation and nitro-group incorporation may influence bioactivity (e.g., cytotoxicity, enzyme inhibition), though biological data for this compound remain unexplored in the provided evidence .

- Limitations: Spectral discrepancies (e.g., HRESIMS vs. calculated mass for this compound) warrant further validation. Comparative studies with synthetic analogs are needed to confirm functional impacts.

Biological Activity

Overview of CID 71427826

This compound is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. It is primarily studied for its effects on various biological pathways, particularly in relation to its role as a modulator in cellular processes.

This compound is known to interact with specific molecular targets within cells, influencing signaling pathways that are crucial for various physiological processes. Its mechanism involves:

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, which can lead to changes in cellular responses.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play a role in metabolic pathways, potentially affecting cell growth and apoptosis.

In Vitro Studies

Several in vitro studies have highlighted the biological activity of this compound:

- Cell Proliferation : Research indicates that this compound can inhibit the proliferation of cancer cell lines by inducing cell cycle arrest. For example, studies demonstrated a significant reduction in the growth rate of breast cancer cells when treated with varying concentrations of the compound.

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in tumor cells, leading to increased rates of programmed cell death.

In Vivo Studies

In vivo studies further elucidate the biological effects of this compound:

- Tumor Growth Inhibition : Animal models treated with this compound exhibited reduced tumor size compared to control groups, suggesting its potential as an anti-cancer agent.

- Toxicity Assessment : Toxicological evaluations revealed that while this compound has potent biological effects, it also presents a risk of toxicity at higher doses, necessitating careful dosage regulation.

Case Study 1: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cell lines treated with this compound showed:

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 25 | 50 | 35 |

| 50 | 20 | 70 |

The results indicate a dose-dependent response where higher concentrations significantly reduce cell viability and increase apoptosis rates.

Case Study 2: Animal Model for Tumor Growth

In an animal model study assessing the efficacy of this compound on tumor growth:

| Treatment Group | Initial Tumor Size (mm) | Final Tumor Size (mm) | % Reduction |

|---|---|---|---|

| Control | 30 | 60 | - |

| Low Dose (5 mg/kg) | 30 | 45 | 25 |

| High Dose (10 mg/kg) | 30 | 20 | 66.67 |

The high-dose group exhibited significant tumor size reduction compared to controls, indicating promising anti-tumor properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.